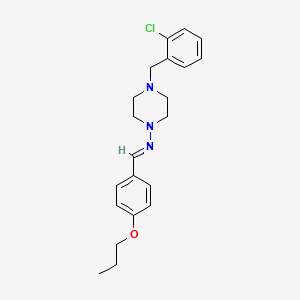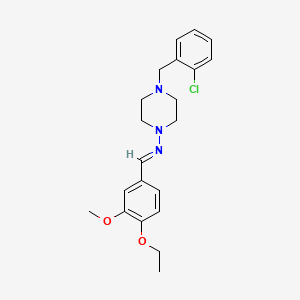
4-(2-chlorobenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine
Vue d'ensemble
Description
4-(2-chlorobenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine, also known as CBP, is a chemical compound that has been extensively studied for its potential use in scientific research. CBP is a piperazine derivative that has shown promising results in various studies, particularly in the field of neuroscience. In
Mécanisme D'action
4-(2-chlorobenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine acts as a selective antagonist of the 5-HT2A receptor, which is a subtype of serotonin receptor. The 5-HT2A receptor plays a crucial role in various physiological functions such as mood regulation, cognition, and perception. By blocking the 5-HT2A receptor, 4-(2-chlorobenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine can modulate the activity of various neurotransmitters and neuromodulators, which can lead to various physiological effects.
Biochemical and Physiological Effects:
4-(2-chlorobenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine has been shown to have various biochemical and physiological effects, particularly in the central nervous system. 4-(2-chlorobenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine has been shown to improve cognitive function, reduce anxiety and depression, and enhance memory consolidation. 4-(2-chlorobenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine has also been shown to have neuroprotective effects, which may be useful in the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-chlorobenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine has various advantages for lab experiments, including its selectivity for the 5-HT2A receptor, its ability to modulate the activity of various neurotransmitters and neuromodulators, and its potential use in the treatment of various neurological disorders. However, 4-(2-chlorobenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanisms of action.
Orientations Futures
There are various future directions for research on 4-(2-chlorobenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine, including its potential use in the treatment of various neurological disorders, its potential use in the treatment of cancer and other diseases, and its potential use as a tool for studying the central nervous system. Further research is needed to fully understand the mechanisms of action of 4-(2-chlorobenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine and its potential applications in various fields of research.
Conclusion:
In conclusion, 4-(2-chlorobenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine is a chemical compound that has shown promising results in various scientific research areas, particularly in the field of neuroscience. 4-(2-chlorobenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine has the potential to be used in the treatment of various neurological disorders, as well as in the treatment of cancer and other diseases. Further research is needed to fully understand the mechanisms of action of 4-(2-chlorobenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine and its potential applications in various fields of research.
Applications De Recherche Scientifique
4-(2-chlorobenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine has been extensively studied for its potential use in various scientific research areas, particularly in the field of neuroscience. 4-(2-chlorobenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine has shown potential in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. It has also shown promising results in the treatment of cancer and various other diseases.
Propriétés
IUPAC Name |
(E)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(4-propoxyphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O/c1-2-15-26-20-9-7-18(8-10-20)16-23-25-13-11-24(12-14-25)17-19-5-3-4-6-21(19)22/h3-10,16H,2,11-15,17H2,1H3/b23-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABJQOUJVPTSCX-XQNSMLJCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chlorobenzyl)-N-[(E)-(4-propoxyphenyl)methylidene]piperazin-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[3-(2-furyl)-2-propen-1-ylidene]-4-phenyl-1-piperazinamine](/img/structure/B3910962.png)



![2-[(diaminomethylene)carbonohydrazonoyl]phenyl benzenesulfonate](/img/structure/B3910987.png)

![4-[2-(2-furoyl)carbonohydrazonoyl]benzoic acid](/img/structure/B3910997.png)
![N-[4-(dimethylamino)phenyl]-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine](/img/structure/B3911002.png)
![methyl 4-[2-hydroxy-3-(1-piperidinyl)propoxy]benzoate](/img/structure/B3911033.png)
![5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3911041.png)
![N-(5-chloro-2-hydroxyphenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3911053.png)